molecular formula C8H8BrNO2 B1267825 2-(4-Bromophenoxy)acetamide CAS No. 35368-75-3

2-(4-Bromophenoxy)acetamide

Cat. No.: B1267825
CAS No.: 35368-75-3
M. Wt: 230.06 g/mol
InChI Key: IFFIYLGFSQQYFB-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)acetamide is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is characterized by the presence of a bromophenyl group attached to an acetamide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)acetamide typically involves the reaction of 4-bromophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-bromophenol attacks the carbon atom of chloroacetamide, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenoxy)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(4-Bromophenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact molecular pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

  • 2-(4-Bromophenoxy)benzaldehyde
  • 2-(4-Bromophenoxy)phenol
  • Methyl 2-(4-bromophenoxy)propanoate

Comparison: 2-(4-Bromophenoxy)acetamide is unique due to its acetamide moiety, which imparts specific chemical and biological properties. Compared to 2-(4-Bromophenoxy)benzaldehyde, which contains an aldehyde group, this compound is more stable and less reactive towards nucleophiles. Similarly, compared to 2-(4-Bromophenoxy)phenol, which has a hydroxyl group, the acetamide group in this compound provides different hydrogen bonding capabilities and solubility properties .

Properties

IUPAC Name

2-(4-bromophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFIYLGFSQQYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307273
Record name 2-(4-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35368-75-3
Record name 35368-75-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-bromophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (4-bromophenoxy)acetic acid (500 mg, 2.00 mmol) in dichloromethane (10 mL) and DMF (0.2 mL) was added 2M oxalyl chloride in methylene chloride (5 mL, 10 mmol). The reaction mixture was stirred at room temperature for 2 hours, and the solvent was removed under reduced pressure. Ammonium hydroxide (15 mL) was added dropwise via additional funnel. After addition, the mixture was extracted with EtOAc (3×20 mL). The combined organic layers were dried and concentrated in vacuo to give 2-(4-bromophenoxy)acetamide (350 mg, 70% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.37-7.35 (m, 2H), 6.81-6.79 (m, 2H), 4.59 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

7M-Ammonia methanol solution (10 ml, 70 mmol) was added to ethyl 2-(4-bromophenoxy)acetate (1.0 g, 3.86 mmol), and the mixture was stirred at room temperature for 2.5 hrs. The reaction mixture was concentrated under reduced pressure to give 2-(4-bromophenoxy)acetamide (870 mg, yield 98%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights does the research provide about the structural characteristics of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide?

A1: The research focuses on the synthesis and structural characterization of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [] While the abstract doesn't provide specific details on the compound's molecular formula, weight, or spectroscopic data, it highlights the use of Density Functional Theory (DFT) studies. [] DFT calculations are valuable for predicting molecular geometries, electronic structures, and vibrational frequencies, offering crucial insights into the compound's structure and properties. []

Q2: How does the study leverage computational chemistry to understand the compound's potential?

A2: The research employs DFT studies, a computational chemistry approach, to investigate N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [] While the abstract doesn't elaborate on specific simulations, calculations, or QSAR models, it suggests that DFT is used to gain a deeper understanding of the compound's structural characteristics and potentially its interactions with biological targets. [] This computational approach complements experimental findings and contributes to a more comprehensive understanding of the compound's anti-cancer properties.

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